1,2,4,7,9-Pentachlorodibenzofuran
Overview
Description
1,2,4,7,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
The synthesis of 1,2,4,7,9-Pentachlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. Industrial production methods often utilize high-resolution gas chromatography and mass spectrometry to ensure the purity and concentration of the compound . The reaction conditions usually involve the use of chlorinating agents such as chlorine gas or other chlorinated compounds, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Chemical Reactions Analysis
1,2,4,7,9-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more highly chlorinated dibenzofurans or other oxidized products.
Reduction: The compound can be reduced to less chlorinated forms or even to the parent dibenzofuran.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,2,4,7,9-Pentachlorodibenzofuran has several scientific research applications:
Chemistry: It is used as a reference compound in the study of polychlorinated dibenzofurans and their environmental impact.
Biology: Research on its toxicological effects helps in understanding the mechanisms of toxicity of related compounds.
Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic interventions for exposure to similar toxic compounds.
Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples
Mechanism of Action
The toxicological effects of 1,2,4,7,9-Pentachlorodibenzofuran are primarily mediated through its binding to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of the receptor and subsequent induction of gene expression, particularly of the CYP1A1 and CYP1A2 genes . These genes are involved in the metabolism of xenobiotics and can lead to the production of reactive intermediates that contribute to the compound’s toxicity.
Comparison with Similar Compounds
1,2,4,7,9-Pentachlorodibenzofuran is part of a larger group of polychlorinated dibenzofurans, which include compounds such as:
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2,3,7,8-Pentachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
These compounds share similar structures and toxicological properties but differ in the number and positions of chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its specific chemical and biological behavior .
Properties
IUPAC Name |
1,2,4,7,9-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGVHNHWORPMFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222277 | |
Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-74-8 | |
Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,7,9-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U39GHT9YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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